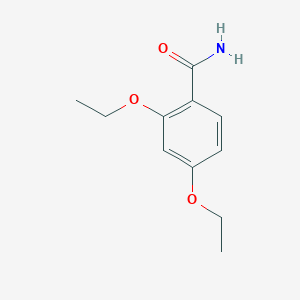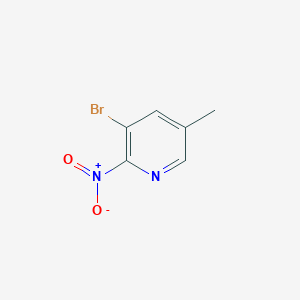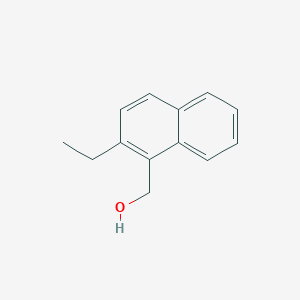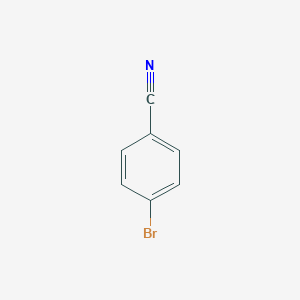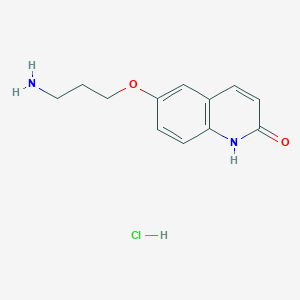
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-aminopropoxy)-1H-quinolin-2-one hydrochloride, also known as AQ-RA 741, is a chemical compound that belongs to the class of quinolone derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化和生理效应
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has been found to have several biochemical and physiological effects in the body. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various experimental conditions. However, one of the limitations of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the scientific research of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741. One potential area of research is the development of novel drug delivery systems for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 and to identify potential drug targets for this compound.
合成方法
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 can be synthesized by a simple and efficient method from 2-hydroxy-3-methoxybenzaldehyde and 3-aminopropylamine. The reaction involves the condensation of these two compounds in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 hydrochloride salt.
科学研究应用
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has shown promising results in various scientific research studies. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
151642-50-1 |
|---|---|
产品名称 |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11;/h2-5,8H,1,6-7,13H2,(H,14,15);1H |
InChI 键 |
PWHFSJTYJIXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
规范 SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



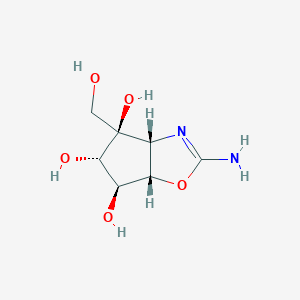
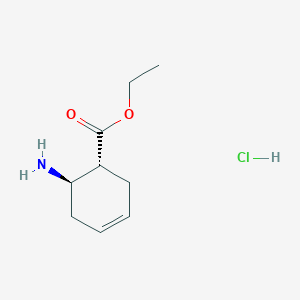
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
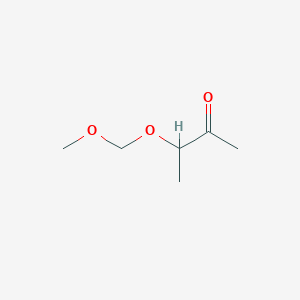
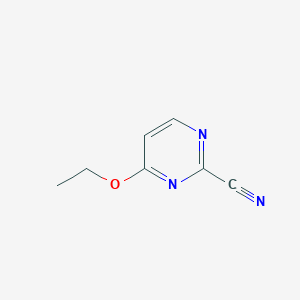
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
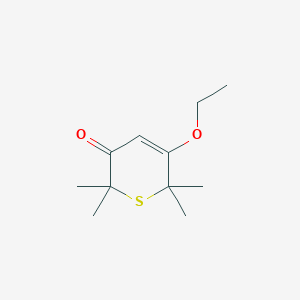
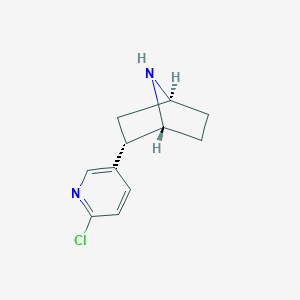
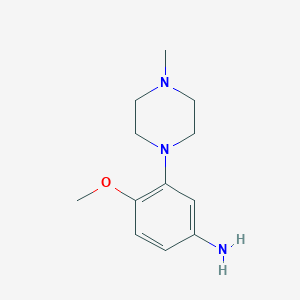
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)
